2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-3-(2-methoxyethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming phenolic derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, especially in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Utilized in the development of fluorescent probes and imaging agents.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
- (4-fluoro-3-{[2-(2-methoxyethoxy)ethoxy]methyl}phenyl)methylamine: A structurally related compound with different functional groups .
4-Formylphenylboronic acid: Another boronic acid derivative used in similar coupling reactions.
Uniqueness: 2-(4-Fluoro-3-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the dioxaborolane ring, which imparts stability and reactivity, making it highly effective in cross-coupling reactions .
Properties
Molecular Formula |
C15H22BFO4 |
---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
2-[4-fluoro-3-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(17)13(10-11)19-9-8-18-5/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
FCJBGEPVAMCLDH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.